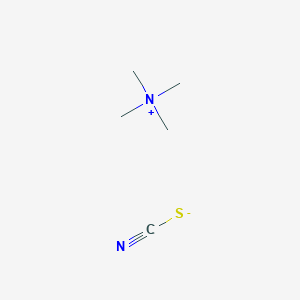
Ammonium, tetramethyl-, thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, tetramethyl-, thiocyanate is an organic compound with the chemical formula [(CH₃)₄N]SCN. It is a quaternary ammonium salt where the ammonium ion is substituted with four methyl groups, and it is paired with a thiocyanate anion. This compound is known for its applications in various chemical processes and research fields due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium, tetramethyl-, thiocyanate can be synthesized through the reaction of tetramethylammonium hydroxide with thiocyanic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction is as follows:
[(CH3)4N]OH+HSCN→[(CH3)4N]SCN+H2O
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and crystallizers helps in maintaining consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, tetramethyl-, thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate ion can participate in nucleophilic substitution reactions, where it replaces other leaving groups in organic molecules.
Complex Formation: The thiocyanate ion can form complexes with transition metals, which are often used in analytical chemistry for the detection of metal ions.
Common Reagents and Conditions
Oxidizing Agents: this compound can react with oxidizing agents to form different products, depending on the reaction conditions.
Acids and Bases: The compound can react with strong acids and bases, leading to the formation of various derivatives.
Major Products Formed
Tetramethylammonium Thiocyanate Complexes: When reacted with metal ions, it forms complexes that are useful in various analytical applications.
Substituted Organic Compounds: Through nucleophilic substitution, it can form a variety of substituted organic compounds.
Aplicaciones Científicas De Investigación
Ammonium, tetramethyl-, thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is used in biochemical assays and as a stabilizing agent in various biological preparations.
Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which ammonium, tetramethyl-, thiocyanate exerts its effects involves the interaction of the thiocyanate ion with various molecular targets. The thiocyanate ion can act as a nucleophile, participating in substitution reactions and forming complexes with metal ions. These interactions can affect the structure and function of biological molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylammonium Chloride: Similar in structure but with a chloride ion instead of a thiocyanate ion.
Tetramethylammonium Bromide: Contains a bromide ion instead of a thiocyanate ion.
Tetramethylammonium Iodide: Contains an iodide ion instead of a thiocyanate ion.
Uniqueness
Ammonium, tetramethyl-, thiocyanate is unique due to the presence of the thiocyanate ion, which imparts distinct chemical properties and reactivity. The thiocyanate ion’s ability to form complexes with metal ions and participate in nucleophilic substitution reactions makes this compound particularly valuable in various chemical and industrial applications.
Propiedades
Número CAS |
15597-46-3 |
|---|---|
Fórmula molecular |
C5H12N2S |
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
tetramethylazanium;thiocyanate |
InChI |
InChI=1S/C4H12N.CHNS/c1-5(2,3)4;2-1-3/h1-4H3;3H/q+1;/p-1 |
Clave InChI |
PJLHNSWILUSPNO-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)C.C(#N)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


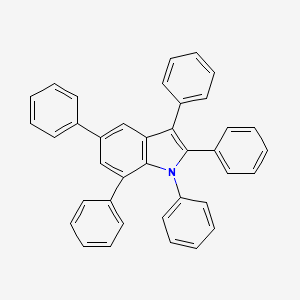
![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)
![N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B14179744.png)
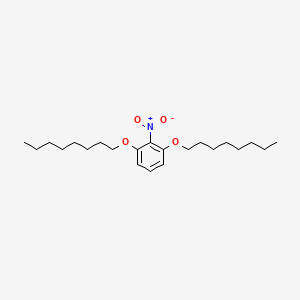
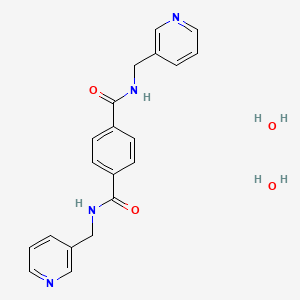
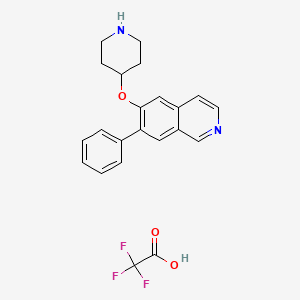
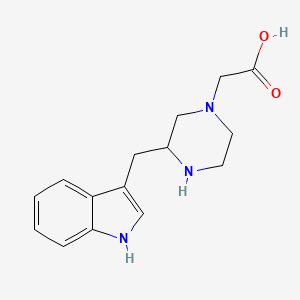
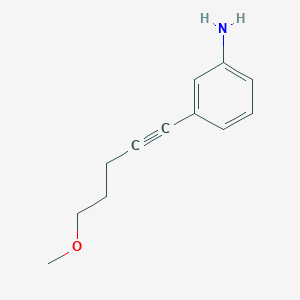
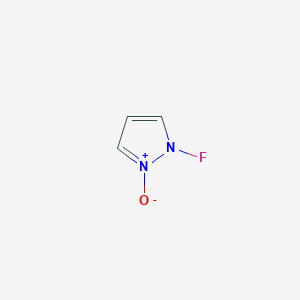
![8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14179785.png)
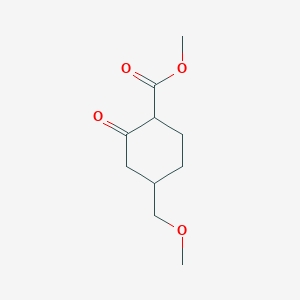
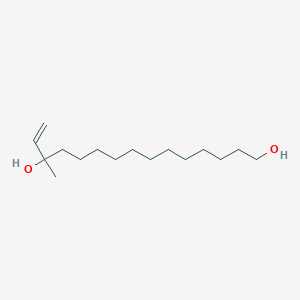
![2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14179802.png)
